AB-MECA

Description

Overview of AB-MECA as a Research Compound

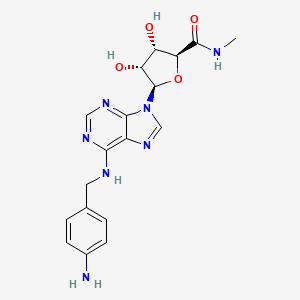

This compound, formally known as (2S,3R,4R,5R)-5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide, is a synthetic chemical compound with the molecular formula C₁₈H₂₁N₇O₄ and a molecular weight of 399.4 g/mol . Its PubChem Compound ID (CID) is 5310992. nih.govontosight.aiwikidata.orgfishersci.atabmole.com Structurally, this compound incorporates a purine (B94841) ring, which is characteristic of adenosine (B11128), the naturally occurring nucleoside that serves as the endogenous ligand for adenosine receptors. ontosight.ai

As a research compound, this compound is classified as an adenosine receptor agonist, meaning it binds to and activates adenosine receptors. ontosight.aifishersci.atabmole.commedchemexpress.comadooq.comglpbio.commedchemexpress.com While it exhibits high affinity for both A1 and A3 adenosine receptor subtypes, it is particularly known for its high affinity and agonistic activity at the A3 adenosine receptor. fishersci.atabmole.commedchemexpress.comadooq.comglpbio.commedchemexpress.comnih.gov The radiolabeled form, [¹²⁵I]this compound, is a widely utilized high-affinity radioligand for studying A3 receptors in various research settings, including transfected cell lines and tissue membranes. sigmaaldrich.comnih.govrevvity.co.jp

Historical Context of Adenosine Receptor Agonist Research

Adenosine is a ubiquitous endogenous autacoid that mediates its diverse physiological effects through the activation of four distinct G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. tandfonline.commdpi.comahajournals.orgmdpi.comphysiology.org These receptors are widely distributed throughout the body, playing crucial roles in the central nervous, cardiovascular, peripheral, and immune systems. mdpi.comphysiology.org The understanding of adenosine's widespread influence led to significant research efforts aimed at developing selective ligands—both agonists and antagonists—to modulate these receptors for therapeutic purposes. tandfonline.commdpi.comphysiology.org

The development of selective adenosine receptor agonists has been a key area of medicinal chemistry for over two decades, with many compounds structurally derived from adenosine. tandfonline.com A critical step in characterizing these receptors, especially the A₃ subtype, involved the creation of high-affinity radioligands. Early studies utilized radioligands like [¹²⁵I]APNEA (radioiodinated N⁶-[2-(p-aminophenyl)ethyl]adenosine) for A₃ receptor characterization. nih.gov The subsequent development of [¹²⁵I]this compound provided a more suitable and higher-affinity radioligand, significantly advancing the ability to elucidate the structure-activity relationships of A₃ receptor ligands and to localize and characterize A₃ receptors in various tissues. nih.gov

Significance of this compound in Current Scientific Inquiry

This compound holds significant importance in current scientific inquiry due to its selective agonistic activity at adenosine receptors, particularly the A3 subtype. This selectivity makes it a valuable tool for investigating the specific physiological roles of A3 receptors and their potential as therapeutic targets. ontosight.ai

Research utilizing this compound has explored its pharmacological profile and potential applications in various disease models:

Adenosine Receptor Binding and Selectivity : this compound is recognized as a high-affinity A3 adenosine receptor agonist. Studies have reported a binding Ki of 430.5 nM for human A3 receptors in Chinese Hamster Ovary (CHO) cells. abmole.commedchemexpress.com The radiolabeled form, [¹²⁵I]this compound, demonstrates even higher affinity, with KD values of 1.48 nM in transfected CHO cells and 3.61 nM in RBL-2H3 cells for A3 receptors. medchemexpress.com In rat testis membranes, the dissociation constant (Kd) for [¹²⁵I]this compound binding to A3 receptors was determined to be 1.35 nM. d-nb.info While primarily an A3 agonist, [¹²⁵I]this compound has also shown high affinity for recombinant A1 receptors and can label A2A receptors in rat brain under specific experimental conditions (e.g., in the presence of A1 receptor blockers). fishersci.atabmole.commedchemexpress.comadooq.comglpbio.comnih.gov

Table 1: this compound Binding Affinities to Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/Kd) | Cell Line/Tissue | Species | Reference |

| A3 | 430.5 nM (Ki) | CHO cells | Human | abmole.commedchemexpress.com |

| A3 | 1.48 nM (Kd) | CHO cells | Human | medchemexpress.com |

| A3 | 3.61 nM (Kd) | RBL-2H3 cells | Rat | medchemexpress.com |

| A3 | 1.35 nM (Kd) | Rat testis membranes | Rat | d-nb.info |

| A1 | High affinity | Recombinant | N/A | fishersci.atabmole.commedchemexpress.comadooq.comglpbio.comnih.gov |

| A2A | Labels receptors | Rat brain | Rat | nih.gov |

Cancer Research : this compound has been investigated for its potential in cancer therapy, particularly in lung cancer models. In in vitro studies, this compound demonstrated dose-dependent cytotoxicity in human lung cancer cell line A549. medchemexpress.com Furthermore, in vivo research using a xenograft lung cancer model in mice suggested that this compound's higher binding energy with TNF-α mediated a reduction in tumor growth, indicating its potential as an effective therapy for lung cancer. researchgate.net

Inflammation and Cardiovascular Research : The ability of this compound to act as an A3 adenosine receptor agonist makes it a compound of interest for studying conditions such as cardiovascular diseases and inflammation. ontosight.ai For instance, this compound has been shown to enhance plasma histamine (B1213489) levels in mice. abmole.commedchemexpress.com Adenosine receptors, including A3, are known to play roles in modulating heart rate, blood pressure, and exhibiting anti-inflammatory properties. ontosight.ai

The ongoing research into this compound's pharmacological profile and its interactions with adenosine receptor subtypes continues to provide valuable insights into the complex roles of adenosine signaling in health and disease. Its utility as a research compound, particularly as a high-affinity A3 receptor agonist and radioligand, underscores its importance in advancing academic understanding in pharmacology and related biomedical fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415501 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-26-8 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Receptor Interactions of Ab Meca

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

AB-MECA exhibits a distinct profile of selectivity and affinity across the various adenosine receptor subtypes.

High Affinity for A3 Adenosine Receptors

This compound is widely acknowledged as a high-affinity agonist for the A3 adenosine receptor guidetopharmacology.orgwikidata.orgguidetomalariapharmacology.orgepa.govnih.gov. This high affinity has been consistently observed across various cellular models. For instance, it demonstrates strong binding to human A3 receptors expressed in Chinese Hamster Ovary (CHO) cells guidetopharmacology.orgguidetomalariapharmacology.org. Similarly, high-affinity binding has been reported for rat A3 adenosine receptors (A3AR) in CHO cells and RBL-2H3 mast cells. Its high affinity also extends to A3 receptors in human eosinophil membranes and mouse brain cerebellum.

Binding Kinetics and Dissociation Constants (Ki, Kd)

The binding kinetics of this compound to adenosine receptors have been thoroughly characterized through the determination of dissociation constants (Kd) and inhibition constants (Ki).

For human A3 receptors expressed in CHO cells, this compound exhibits a binding Ki of 430.5 nM guidetopharmacology.orgguidetomalariapharmacology.org.

Radioligand binding assays using [125I]this compound have provided detailed Kd values across different species and cell lines:

In transfected CHO cells expressing rat A3 receptors, the Kd for [125I]this compound is reported as 1.48 nM guidetopharmacology.org.

For rat mast cell line RBL-2H3 cells, the Kd is 3.61 nM guidetopharmacology.org.

In human eosinophil membranes, a Kd of 3.19 nM has been determined.

Studies in mouse brain cerebellum indicate a Kd value of 1.39 ± 0.04 nM.

For rabbit A3ARs expressed in HEK 293 cells, the Kd is 0.39 ± 0.11 nM.

In canine A3ARs expressed in HEK 293 cells, a Kd of 33.8 ± 2.97 nM was observed.

Rat brain membranes show a Kd value of 2.28 nM for [125I]this compound.

Maximum binding capacity (Bmax) values have also been reported, such as 3.06 ± 0.21 pmol/mg for rat A3AR in CHO cells and 1.02 ± 0.13 pmol/mg for RBL-2H3 cells. In mouse brain cerebellum, the Bmax was 14.8 ± 2.1 fmol/mg protein.

The following table summarizes key binding affinity data for this compound:

| Receptor Subtype (Species/Cell Line) | Binding Constant | Value (nM) | Reference |

| Human A3 (CHO cells) | Ki | 430.5 | guidetopharmacology.orgguidetomalariapharmacology.org |

| Rat A3 (CHO cells) | Kd | 1.48 | guidetopharmacology.org |

| Rat A3 (RBL-2H3 cells) | Kd | 3.61 | guidetopharmacology.org |

| Human A3 (Eosinophil membranes) | Kd | 3.19 | |

| Mouse A3 (Brain cerebellum) | Kd | 1.39 ± 0.04 | |

| Rabbit A3 (HEK 293 cells) | Kd | 0.39 ± 0.11 | |

| Canine A3 (HEK 293 cells) | Kd | 33.8 ± 2.97 | |

| Rat A3 (Brain membranes) | Kd | 2.28 | |

| Rat A1 (COS-7 cells) | Kd | 3.42 | |

| Canine A2A (COS-7 cells) | Kd | 25.1 |

Selectivity Profile Against Other Adenosine Receptor Subtypes (A1, A2A, A2B)

While this compound is a high-affinity A3 adenosine receptor agonist, it also demonstrates significant affinity for other adenosine receptor subtypes, particularly A1 nih.gov. Studies using [125I]this compound in rat brain have shown that it labels primarily A1 and A2A adenosine receptors, with A3 receptors representing a quantitatively minor subtype in this tissue. The binding pattern of total [125I]this compound in rat brain closely resembles that of A1 receptor binding, and competitive displacement studies further confirm that most of this binding can be attributed to A1 receptors.

To achieve selective detection of A3 receptors when using [125I]this compound, particularly in complex tissues like the brain, it is often necessary to employ antagonists of A1 and A2A receptors, such as xanthine (B1682287) amine congener (XAC) or DPCPX, to block non-A3 binding. This approach allows for the isolation and characterization of A3 receptor interactions.

Ligand Binding Studies and Methodologies

The pharmacological profile of this compound has been elucidated through various rigorous ligand binding studies and methodologies.

Radioligand Binding Assays using [125I]this compound

[125I]this compound, a radioiodinated derivative of this compound, is a crucial and widely utilized radioligand for the study of A3 adenosine receptors wikidata.org. This radiolabeled compound serves as a tracer in binding assays to determine various receptor characteristics, including receptor expression levels (Bmax), dissociation constants (Kd), and association and dissociation rates (kon and koff).

These assays typically involve incubating cell membranes (e.g., from CHO cells, RBL-2H3 cells, HEK 293 cells, or tissue membranes like brain and spleen) with a defined concentration of [125I]this compound. The specific binding of [125I]this compound is characterized by its saturability, specificity, and high affinity for its target receptors. Non-specific binding, which represents binding to sites other than the target receptor, is typically determined in the presence of a high concentration of an unlabeled, non-radioactive ligand, such as excess unlabeled this compound, IB-MECA, NECA, or selective antagonists like XAC or DPCPX, which block A1 and A2A receptor binding.

Competitive Binding Assays and Displacement Studies

Competitive binding assays are fundamental in characterizing the relative affinities of different ligands for adenosine receptor subtypes. In these studies, [125I]this compound is used as the radioligand, and its binding is challenged by increasing concentrations of unlabeled test compounds. By observing the displacement of [125I]this compound, researchers can determine the inhibition constants (Ki) of the competing ligands, which reflect their binding affinity.

These displacement studies are critical for establishing the rank order of potencies for various adenosine analogs and antagonists. Compounds such as cyclohexyl-NECA, benzyl-NECA, (R)-PIA, NECA, xanthine amine congener (XAC), and 8-cyclopentyl-1,3-dipropylxanthine (B13964) have been used in competitive binding experiments with [125I]this compound to delineate the binding profile of adenosine receptors. Such assays confirm the specific nature of [125I]this compound binding to adenosine receptors and provide insights into the structure-activity relationships of various ligands.

Species Differences in Receptor Affinity and Binding

Significant species-dependent variations exist in the affinity and binding characteristics of ligands at adenosine receptors, particularly the A3AR. For nucleoside analogs like [125I]I-AB-MECA and MRS5127 (a 4′-truncated derivative), binding to A3AR species homologues has been found to be equipotent. mdpi.com However, the affinity of [125I]this compound at gerbil and rabbit brain A3-receptors is similar to that in rat, suggesting that the affinity of this specific agonist is not highly species-dependent across these rodent and lagomorph species. nih.gov

In contrast, non-nucleoside A3AR ligands often display a wide variation in affinities across species. For many of these compounds, affinity at human A3ARs is considerably greater than at rat A3ARs. mdpi.com This disparity is also observed with certain A3AR antagonists, where compounds exhibiting nanomolar affinity at the human A3AR may be inactive or only weakly active at rat and mouse A3ARs. researchgate.net

Studies on allosteric modulators further highlight these species differences. Positive allosteric modulators (PAMs) such as LUF6000 are active at human, rabbit, and dog A3ARs but show no activity in rodents. researchgate.netuniversiteitleiden.nl Research involving chimeric receptors and mutational analysis has pointed to the extracellular loop 1 (EL1) region of the A3AR as a critical determinant in selectively controlling the allosteric actions of compounds like LUF6096 on [125I]I-AB-MECA binding kinetics. This suggests that interactions between species-variable EL1 and agonist-contacting EL2 contribute to these observed differences. researchgate.net

Table 1: [125I]this compound Binding Affinities (Kd) in Different Species and Receptor Subtypes

| Species | Receptor Subtype | Kd (nM) | Source |

| Rat | A3 | 2.28 | nih.gov |

| Rabbit | A3 | 0.39 ± 0.11 | ahajournals.org |

| Rabbit | A1 | 6.18 ± 1.92 | ahajournals.org |

| Human | A3 (CHO cells) | 0.59 | nih.gov |

| Human | A3 (CHO cells) | 1.48 | medchemexpress.com |

| Rat | A1 (Brain) | >95% of total binding | nih.gov |

| Rat | A2A (Striatum) | Residual binding after A1 blockade | nih.gov |

Allosteric Modulation of A3 Adenosine Receptors by Related Compounds

Allosteric modulation involves the binding of a compound to a site on the receptor distinct from the orthosteric (agonist binding) site, leading to a change in the receptor's activity or conformation. universiteitleiden.nl For the A3 adenosine receptor, several classes of compounds have been identified as allosteric modulators, notably 3-(2-pyridinyl)isoquinoline derivatives, as well as compounds like LUF6000 and LUF6096, and amiloride (B1667095) analogs. researchgate.netnih.govnih.govresearchgate.netcaymanchem.comunife.itscispace.com

Allosteric Enhancers and Their Effects on Agonist Efficacy

Allosteric enhancers, or positive allosteric modulators (PAMs), increase the potency and/or efficacy of orthosteric agonists. unife.it Several 3-(2-pyridinyl)isoquinoline derivatives, including VUF5455, VUF8502, VUF8504, and VUF8507, have been shown to act as allosteric enhancers of human A3ARs. nih.govnih.gov These compounds specifically enhance agonist binding without affecting the dissociation of radiolabeled antagonists. researchgate.netnih.govnih.gov For instance, VUF5455 significantly enhanced the effect of an agonist on forskolin-induced cAMP production. researchgate.netnih.govnih.gov

LUF6000, a positive allosteric modulator of A3 receptors, has been demonstrated to increase the efficacy of 2-Cl-IB-MECA-induced inhibition of forskolin-stimulated cAMP accumulation by 45% in CHO cells expressing the human A3 receptor, at a concentration of 10 µM. caymanchem.com Another compound, LUF6096, not only enhanced the intrinsic efficacy of the agonist Cl-IB-MECA but also increased its potency, distinguishing its action from that of LUF6000, which typically enhances efficacy without altering potency. universiteitleiden.nlscispace.com

Influence on Ligand Binding Kinetics (Association and Dissociation Rates)

A key characteristic of allosteric modulation is its influence on ligand binding kinetics, specifically the association (kon) and dissociation (koff) rates. universiteitleiden.nlsartorius.comdynamic-biosensors.com Allosteric modulators of the A3AR have been shown to alter the dissociation rate of orthosteric agonists. universiteitleiden.nlrecercat.cat

For example, 3-(2-pyridinyl)isoquinoline derivatives, including VUF5455, VUF8502, VUF8504, and VUF8507, slow the dissociation of the agonist radioligand [125I]I-AB-MECA from human A3 adenosine receptors in a concentration-dependent manner, indicating an allosteric interaction. researchgate.netnih.govnih.gov This effect was also observed, albeit to a lesser extent, at rat A3ARs. researchgate.net Similarly, amiloride and some of its analogs have been reported to decrease the dissociation rate of [125I]I-AB-MECA from the human A3AR. researchgate.net LUF6000 also reduces the dissociation of the agonist I-AB-MECA from A3 receptors. caymanchem.com LUF6096 has been shown to decrease the dissociation rate of [125I]I-AB-MECA to a similar extent as LUF6000. scispace.com

The ability of these allosteric modulators to slow the dissociation of agonist radioligands like [125I]I-AB-MECA provides direct evidence of their allosteric mechanism, as they stabilize the agonist-receptor complex. universiteitleiden.nl

Table 2: Influence of Allosteric Modulators on [125I]I-AB-MECA Dissociation Rate from Human A3 Adenosine Receptors

| Compound | Concentration (µM) | koff (min-1) (Control) | koff (min-1) (With Compound) | Effect on Dissociation | Source |

| VUF5455 | 10 | 0.089 | 0.043 (fast phase) | Slowed | nih.gov |

| DU124183 | - | 0.056 | 0.030 | Decreased | universiteitleiden.nl |

| LUF6000 | - | - | Reduced | Reduced | caymanchem.com |

| LUF6096 | - | - | Decreased | Decreased | scispace.com |

Cellular and Molecular Mechanisms of Action

G Protein-Coupled Receptor Signaling Pathways

The signaling process of AB-Meca begins at the cell surface by activating the A3AR. GPCRs, including the A3AR, are characterized by seven transmembrane domains. wikipedia.org Ligand binding to these receptors induces a conformational change that facilitates the activation of an associated heterotrimeric G protein. nih.gov The A3AR is primarily coupled with Gi proteins, which are crucial for the subsequent downstream effects. nih.govnih.govmdpi.com

Upon activation by an agonist like this compound, the A3AR engages its associated Gi protein. nih.gov This interaction leads to the inhibition of the enzyme adenylate cyclase. mdpi.com The primary function of adenylate cyclase is to catalyze the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.org Consequently, the activation of the A3AR by this compound results in the suppression of cAMP formation and a decrease in the intracellular concentration of this second messenger. nih.govmdpi.com In functional assays using CHO cells expressing the human A3 receptor, the related compound IB-MECA was shown to inhibit adenylate cyclase with an IC50 of 10.1 ± 4.9 nM. nih.gov This inhibitory effect on adenylate cyclase is a hallmark of A3AR activation via the Gi pathway. nih.gov

| Compound | Assay | Cell Line | Receptor | Result (IC50) | Reference |

|---|---|---|---|---|---|

| IB-MECA | Adenylate Cyclase Inhibition | CHO | Human A3AR | 10.1 ± 4.9 nM | nih.gov |

The activation of a G protein is fundamentally a process of nucleotide exchange. In its inactive state, the α-subunit of the G protein (Gα) is bound to guanosine (B1672433) diphosphate (B83284) (GDP). medchemexpress.com The interaction of the this compound-bound A3AR with the G protein promotes the dissociation of GDP and the binding of guanosine triphosphate (GTP) to the Gα subunit. medchemexpress.com This exchange activates the Gα subunit, causing it to dissociate from both the receptor and the Gβγ dimer. jackwestin.com

The activation of G proteins by receptor agonists can be directly measured using a GTPγS binding assay. nih.gov In this functional assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify the extent of G protein activation. creative-bioarray.comnih.gov Studies have demonstrated that A3AR agonists like Cl-IB-MECA stimulate the binding of [35S]GTPγS in membranes expressing human A3 receptors, confirming the direct coupling of the receptor to G proteins upon agonist binding. nih.gov This assay provides a direct measure of the initial step in the signaling cascade following receptor occupancy. creative-bioarray.com

Downstream Signaling Cascades

The inhibition of adenylate cyclase and the resulting decrease in cAMP levels initiate a series of downstream signaling events. These cascades involve the modulation of key protein kinases and signaling pathways that ultimately mediate the cellular responses to this compound.

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a primary downstream effector of the cAMP signaling pathway. wikipedia.org The activity of PKA is directly dependent on the cellular levels of cAMP. wikipedia.org The suppression of cAMP production following A3AR activation by this compound leads to a decrease in the activity of PKA. nih.govmdpi.com Research on the A3AR agonist IB-MECA in melanoma cells has demonstrated its ability to decrease the levels of PKA, confirming this crucial step in the signaling cascade. nih.gov

The signaling pathway initiated by this compound has been shown to intersect with the canonical Wnt signaling pathway. nih.gov A key component of the Wnt pathway is β-catenin, a protein that, when stabilized, translocates to the nucleus to activate target gene transcription. abcam.com Research has shown that treatment with the A3AR agonist IB-MECA leads to a substantial decrease in the cellular levels of β-catenin. nih.gov This reduction in β-catenin subsequently causes a severe decline in the expression of its responsive genes, which include the cell growth regulators c-myc and cyclin D1. nih.gov This provides mechanistic evidence for the involvement of the Wnt pathway in the actions of A3AR agonists. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the Wnt signaling pathway where it acts as a key regulator of β-catenin stability. nih.govmdpi.com GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. abcam.com Studies involving IB-MECA have shown that the compound modulates GSK-3β. nih.gov Specifically, treatment with IB-MECA resulted in a significant decrease in the levels of the phosphorylated (inactive) form of GSK-3β, alongside an increase in the total levels of the protein. nih.gov This shift suggests that A3AR activation leads to an augmentation of GSK-3β activity. nih.gov This enhanced GSK-3β activity provides the mechanism for the observed decrease in β-catenin levels, directly linking the A3AR signaling cascade to the modulation of the Wnt pathway. nih.gov

| Signaling Component | Effect of A3AR Agonist (IB-MECA) | Reference |

|---|---|---|

| cAMP | Suppressed | nih.gov |

| Protein Kinase A (PKA) | Decreased Levels | nih.gov |

| Phosphorylated GSK-3β | Decreased Levels | nih.gov |

| Total GSK-3β | Increased Levels | nih.gov |

| β-catenin | Decreased Levels | nih.gov |

| c-myc | Decreased Levels | nih.gov |

| Cyclin D1 | Decreased Levels | nih.gov |

c-Myc and Cyclin D1 Expression

Activation of the A3 adenosine receptor by agonists has been shown to modulate the expression of key proteins involved in cell cycle regulation and proliferation, including c-Myc and Cyclin D1. In a study on melanoma cells, stimulation of the A3AR with the agonist IB-MECA, a compound structurally and functionally related to this compound, resulted in the down-regulation of both c-Myc and Cyclin D1. canfite.com This effect is part of the signaling cascade initiated by A3AR activation that ultimately leads to the inhibition of tumor cell growth. The modulation of these proteins indicates that the A3AR pathway can influence the transcriptional machinery and cell cycle progression.

The table below summarizes the effect of A3AR activation on c-Myc and Cyclin D1 expression as observed in the aforementioned study.

| Target Protein | Effect of A3AR Agonist (IB-MECA) | Cellular Process Affected |

| c-Myc | Down-regulation | Gene transcription, Cell proliferation |

| Cyclin D1 | Down-regulation | Cell cycle progression (G1 phase) |

Receptor Internalization and Recycling

Upon binding of an agonist such as this compound, the A3 adenosine receptor undergoes a process of internalization and recycling. This is a common regulatory mechanism for G-protein coupled receptors, allowing for the attenuation of signaling and the resensitization of the receptor. In melanoma cells, exposure to the A3AR agonist IB-MECA led to the rapid internalization of the receptor from the cell surface into the cytosol. canfite.com Following internalization, the receptor is sorted to endosomes for recycling back to the cell surface or to lysosomes for degradation.

Confocal microscopy has visualized this process, showing a gradual internalization of the A3AR within minutes of agonist exposure, followed by receptor recycling to the cell surface after a more prolonged period. canfite.com This dynamic process of internalization and recycling is crucial for modulating the duration and intensity of the signal transduction pathways activated by A3AR agonists.

Impact on Cytokine and Chemokine Production

The activation of the A3 adenosine receptor by this compound can significantly impact the production of inflammatory cytokines and chemokines, particularly in the context of an inflammatory stimulus like lipopolysaccharide (LPS).

Research has demonstrated that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) induced by LPS in primary cultured human lung macrophages. This inhibitory effect highlights the anti-inflammatory potential of A3AR agonism in the context of bacterial endotoxin-induced inflammation.

Conversely, a related A3AR agonist, Cl-IB-MECA, has been shown to enhance the release of TNF-α in LPS-stimulated peritoneal macrophages. This effect was found to be dependent on the NF-κB signaling pathway. These seemingly contradictory findings suggest that the effect of A3AR agonists on TNF-α production may be cell-type specific or dependent on the specific agonist used.

In human lung macrophages, the regulation of TNF-α and other chemokines is a critical aspect of the immune response to pathogens and inflammatory stimuli. The ability of this compound to inhibit LPS-induced TNF-α production in these specific cells points to a localized anti-inflammatory role within the lung environment. The modulation of cytokine and chemokine release by A3AR agonists can have significant implications for the control of inflammatory lung diseases.

The following table summarizes the observed effects of A3AR agonists on TNF-α production in different macrophage populations.

| Agonist | Macrophage Type | Stimulus | Effect on TNF-α Production |

| This compound | Human Lung Macrophages | LPS | Inhibition |

| Cl-IB-MECA | Peritoneal Macrophages | LPS | Enhancement |

Preclinical Research and Therapeutic Potential

Oncology Research

AB-Meca, an A3 adenosine (B11128) receptor agonist, has been explored for its anti-cancer properties, with a notable focus on lung cancer and some related studies hinting at its broader oncological relevance. Adenosine Receptors (ARs), particularly A3ARs, are often upregulated in various tumor cells, suggesting their potential as specific biological markers and therapeutic targets wikipedia.org.

Research into this compound's efficacy in lung cancer models has encompassed in silico, in vitro, and in vivo approaches, demonstrating its potential as an anti-cancer agent.

Molecular docking studies have been conducted to understand the interaction of this compound with key proteins involved in cancer pathways. Specifically, molecular docking simulations performed using AutoDock have investigated the binding of this compound to Tumor Necrosis Factor-alpha (TNF-α) wikipedia.orgresearchgate.net. The predicted binding energy (beng) for this compound with TNF-α was determined to be 97.13 kcal/mol wikipedia.orgresearchgate.net. This binding energy was notably higher than that of a compatible small molecular inhibitor with TNF-α's native ligand, which had a binding energy of 85.76 kcal/mol wikipedia.orgresearchgate.net. These in silico findings suggest a strong interaction between this compound and TNF-α, indicating a potential mechanism for its therapeutic effects wikipedia.orgresearchgate.net.

Table 1: In Silico Binding Energy of this compound with TNF-α

| Compound/Ligand | Predicted Binding Energy (kcal/mol) | Target | Method |

| This compound | 97.13 | TNF-α | AutoDock |

| Native Ligand | 85.76 | TNF-α | AutoDock |

In vitro studies have evaluated the cytotoxic and anti-proliferative effects of this compound on human lung cancer cell lines, specifically A549 cells. This compound has demonstrated dose-dependent cytotoxicity in A549 human lung cancer cells when treated for 24 hours at concentrations of 1, 10, and 100 µM. Further research utilizing the MTT assay confirmed that different concentrations of this compound (10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M) exhibited dose-dependent cytotoxicity against the A549 human lung cancer cell line. A significant decrease in cell viability was observed with increasing concentrations of this compound, similar to the effects seen with doxorubicin (B1662922), a standard chemotherapeutic agent. These findings suggest that this compound possesses direct cytotoxic and anti-proliferative capabilities against lung cancer cells in a laboratory setting.

The anti-cancer efficacy of this compound has also been investigated in in vivo xenograft models of lung cancer. In a study involving a xenograft lung cancer model in mice, where A549 human lung cancer cells were injected via the intrabronchial route, this compound mediated a reduction in tumor growth wikipedia.orgresearchgate.net. The observed tumor growth inhibition in this in vivo model suggests that this compound could be an effective therapeutic agent for lung cancer wikipedia.orgresearchgate.net. Furthermore, therapies involving doxorubicin and A3AR agonists, including this compound, were found to lower TNF-alpha levels in these models, correlating with the in silico findings wikipedia.orgresearchgate.net.

The interaction of this compound with Tumor Necrosis Factor-alpha (TNF-α) appears to be a crucial aspect of its anti-cancer mechanism. As indicated by in silico studies, this compound exhibits a high binding energy with TNF-α wikipedia.orgresearchgate.net. This strong interaction is associated with the reduction of tumor growth observed in in vivo lung cancer models wikipedia.orgresearchgate.net. TNF-α is a significant inflammatory cytokine that plays a central role in various cellular processes, including inflammation, cell death, differentiation, and communication. In the context of cancer, TNF-α is recognized for its critical involvement in tumor proliferation, migration, invasion, and angiogenesis. While TNF-α can activate pathways leading to cell survival, it can also induce cell death pathways. The ability of this compound to interact with and potentially modulate TNF-α levels or activity suggests a mechanism by which it contributes to tumor growth inhibition wikipedia.orgresearchgate.net.

Direct research specifically detailing the effects of this compound on melanoma cell growth inhibition is limited in the available literature. While related A3 adenosine receptor agonists, such as Cl-IB-MECA, have been investigated in mouse melanoma models and shown to inhibit tumor growth, these studies primarily highlight immune-mediated anti-tumor effects and an increase in TNF-α levels in melanoma tissue, rather than direct cytotoxicity to melanoma cells in vitro. Information specifically on this compound's direct impact on melanoma cell growth inhibition is not prominently detailed in the provided research.

Myeloprotective Effects in Conjunction with Chemotherapy (Doxorubicin)

Preclinical investigations have explored the myeloprotective capabilities of A3AR agonists, including this compound, particularly when administered alongside chemotherapy agents such as Doxorubicin. In a xenograft lung cancer model in mice, A3AR agonist therapies, in conjunction with Doxorubicin, demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and exhibited myeloprotective effects nih.govresearchgate.netresearchgate.net. This suggests a potential role for A3AR agonists in mitigating chemotherapy-induced myelosuppression, a common side effect of agents like Doxorubicin nih.govresearchgate.netresearchgate.net.

Cardiovascular System Research

Research into the cardiovascular effects of this compound and related A3AR agonists has revealed significant cardioprotective properties without inducing adverse systemic hemodynamic changes at cardioprotective doses.

A3AR agonists have shown promising cardioprotective effects in models of myocardial ischemia/reperfusion injury. For instance, in an open-chest anesthetized dog model, administration of the A3AR agonist IB-MECA significantly reduced myocardial infarct size. Pretreatment with IB-MECA before coronary occlusion resulted in approximately a 40% reduction in infarct size compared to control groups nih.gov. An equivalent reduction in infarct size was also observed when IB-MECA was administered immediately before reperfusion, indicating its efficacy in attenuating reperfusion injury nih.gov.

Studies in conscious rabbits further supported these findings, demonstrating that pretreatment with IB-MECA led to a 35% to 40% reduction in infarct size induced by coronary artery occlusion and reperfusion ahajournals.org. The cardioprotective effect of IB-MECA in this model was found to involve the opening of ATP-sensitive potassium (KATP) channels but was not dependent on nitric oxide synthase (NOS) activity ahajournals.org. Similarly, in mouse models of ischemia/reperfusion injury, A3AR agonists like CP-532,903 significantly improved functional recovery of isolated hearts and reduced myocardial infarction size by approximately 40% nih.gov.

Table 1: Reduction in Myocardial Infarct Size by A3AR Agonists in Preclinical Models

| A3AR Agonist | Model (Injury Type) | Infarct Size Reduction (%) | Reference |

| IB-MECA | Dog (Ischemia/Reperfusion) | ~40% (13.0 ± 3.2% vs 25.2 ± 3.7% of area-at-risk) | nih.gov |

| IB-MECA | Rabbit (Ischemia/Reperfusion) | ~35-40% | ahajournals.org |

| CP-532,903 | Mouse (Ischemia/Reperfusion) | ~40% (e.g., 39.0 ± 2.9% vs 59.2 ± 2.1% of risk region) | nih.gov |

A notable characteristic of A3AR agonists, including this compound and its analogs, is their ability to exert cardioprotective effects without inducing significant systemic hemodynamic alterations at doses that offer protection. In dog models, a bolus administration of IB-MECA (100 μg/kg intravenously) had no measurable effect on key hemodynamic parameters such as heart rate, left ventricular dP/dt, aortic pressure, or coronary blood flow nih.gov. This absence of systemic hemodynamic effects suggests that the cardioprotective mechanisms are direct and not reliant on changes in the oxygen supply-demand balance nih.gov. Similarly, in conscious rabbits, a dose of IB-MECA that provided cardioprotection did not affect heart rate ahajournals.org. These findings indicate that A3AR agonists can offer targeted cardiac protection without the broader cardiovascular side effects often associated with less selective agents nih.gov.

Anti-inflammatory and Immunomodulatory Research

This compound, as an A3AR agonist, has demonstrated anti-inflammatory and immunomodulatory properties, influencing various aspects of the immune response.

This compound has been shown to enhance plasma histamine (B1213489) levels abmole.commedchemexpress.com. Studies with the A3AR agonist 2-Cl-IB-MECA in mice revealed a significant increase in circulating histamine levels shortly after administration nih.gov. This modulation of histamine levels is closely linked to mast cell activation and degranulation nih.govaai.org. In murine lung mast cell cultures, IB-MECA stimulated histamine release, an effect that was completely blocked by an A3-selective antagonist aai.org. Furthermore, in in vivo models, nebulized IB-MECA directly induced pronounced mast cell degranulation and histamine release in the lungs of wild-type mice, an effect absent in A3 receptor knockout mice aai.org. This indicates a direct, A3 receptor-mediated role in modulating plasma histamine levels through mast cell degranulation.

A3AR agonists, including this compound, have been implicated in the inhibition of neutrophil degranulation sigmaaldrich.com. Specifically, the A3 agonist IB-MECA was found to moderately decrease the secretion of matrix metalloproteinase-9 (MMP-9) by neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP) capes.gov.br. MMP-9 secretion is a recognized marker of neutrophil degranulation, suggesting a role for A3AR activation in modulating neutrophil activity and potentially reducing inflammation-related tissue damage capes.gov.br.

Pulmonary System Research

Effects on Tracheal Contraction and Bronchoconstriction

This compound has been observed to influence airway smooth muscle activity, particularly in models of allergic airway responses. In isolated tracheal preparations from sheep naturally sensitive to Ascaris suum antigen, the adenosine A3 receptor agonist this compound (10⁻⁶ M) significantly increased antigen-induced tracheal contractions. frontiersin.org Specifically, antigen-induced tracheal contractions, which were initially 11.5 ± 2.3% (corresponding to 1.4 ± 1.2 g), were enhanced to 36.7 ± 4.0% (4.5 ± 1.7 g) in the presence of this compound. frontiersin.orgnih.gov This enhancement suggested that the adenosine A3 receptor contributes to the allergen response. frontiersin.org

Further research in male albino guinea pigs demonstrated that this compound (0.3 mg/kg; intravenous administration) enhances antigen-induced bronchoconstriction. imperial.ac.uk This indicates a role for this compound, as an A3 adenosine receptor agonist, in exacerbating airway narrowing in response to antigens. imperial.ac.ukfrontiersin.org

The following table summarizes key findings regarding this compound's effects on tracheal contraction:

| Model Organism | Condition/Stimulus | This compound Concentration/Dose | Observed Effect on Tracheal Contraction | Change in Contraction | Reference |

| Sheep | Ascaris suum antigen challenge | 10⁻⁶ M | Significantly increased | From 11.5% to 36.7% | frontiersin.orgnih.gov |

| Guinea Pig | Antigen-induced | 0.3 mg/kg (iv) | Enhanced bronchoconstriction | Not specified | imperial.ac.ukfrontiersin.org |

Role in Lung Fibrosis

While the adenosinergic system is understood to play a role in lung fibrosis, direct and detailed research findings specifically outlining the role of this compound in pulmonary fibrosis are not extensively reported in the available scientific literature. Research involving this compound in lung contexts has primarily focused on its effects on tracheal contraction, bronchoconstriction, and its potential in lung cancer models through its interaction with the A3 adenosine receptor. imperial.ac.ukfrontiersin.orgresearchgate.net

Advanced Research Methodologies and Techniques

Computational and In Silico Approaches

Computational and in silico approaches play a vital role in predicting and understanding the molecular interactions of AB-Meca, offering a cost-effective and rapid means to guide experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor or enzyme. This method helps in understanding the binding mode and estimating the binding affinity. This compound has been subjected to molecular docking studies to assess its interaction with various biological targets. For instance, studies have employed AutoDock to investigate this compound's binding to Tumor Necrosis Factor-alpha (TNF-α). The predicted binding energy of this compound with TNF-α was reported as 97.13 kcal/mol, which was higher than that of a small molecular inhibitor with the native TNF-α ligand (85.76 kcal/mol). nih.gov This suggests a strong interaction between this compound and TNF-α.

Furthermore, molecular docking has been utilized to model the binding of radioligands like [125I]I-AB-MECA to the A3 adenosine (B11128) receptor (A3AR). guidetopharmacology.org CHARMM-based rigid receptor docking is another approach employed for adenosine receptor ligands, including the modeling of [125I]I-AB-MECA. guidetopharmacology.org Molecular dynamics (MD) simulations, often coupled with molecular docking, are also critical, as they support the importance of considering water displacement in the binding process, providing a more comprehensive understanding of ligand-receptor interactions. guidetomalariapharmacology.org

Table 1: Predicted Binding Energies in Molecular Docking Studies

| Compound | Target | Predicted Binding Energy (kcal/mol) | Method | Reference |

| This compound | TNF-α | 97.13 | AutoDock | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of activity for new compounds and the identification of key structural features influencing activity. QSAR studies have been applied to N6-benzyladenosine-5'-N-alkyluronamides, a series of A3-selective agonists that include this compound, to understand their binding affinities. citeab.com

Comparative Molecular Field Analysis (CoMFA), a prominent 3D-QSAR technique, has been used to analyze these A3-selective agonists. CoMFA defines the relative contributions of three-dimensional steric and electrostatic fields to the compound's potency. citeab.com In broader QSAR analyses of adenosine receptor ligands, descriptors such as electronegativity, atomic polarizability, van der Waals volume and mass, atomic charge, and partition coefficient (logP) have been identified as important for predicting agonist and antagonist activities for the A3 adenosine receptor. uni.lu The QSAR methodology generally involves correlating physicochemical descriptors to biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tocris.com

In Vitro Experimental Designs

In vitro experimental designs are fundamental for directly assessing the biological effects of this compound in controlled laboratory settings, using various cellular and biochemical models.

Various cell culture models are employed to study the cellular and molecular effects of this compound. Human Embryonic Kidney 293 (HEK293) cells are widely used, particularly for research on human A3 adenosine receptors (hA3AR). researchgate.net Binding studies using the agonist radioligand [125I]this compound have been conducted in HEK-293 cells expressing cloned human brain A3 receptors. researchgate.net Functional assays, such as GTPγS binding and cAMP modulation, also frequently utilize HEK293 cells expressing either human or mouse A3AR. guidetopharmacology.orgfishersci.cauni.lulgcstandards.com

Human lung cancer A549 cells have been used in xenograft models to study the effects of A3AR agonist therapies, including this compound, on reducing TNF-alpha levels. nih.gov Chinese Hamster Ovary (CHO) cells are another important model, with rat A1 AR expressed in CHO cells being used in [35S]GTPγS binding assays to evaluate agonist activity. guidetopharmacology.org this compound itself has been characterized as a high-affinity A3 adenosine receptor agonist with a binding Kᵢ of 430.5 nM for human A3 receptors expressed in CHO cells. abmole.com

Table 2: Cell Culture Models Used in this compound Research

| Cell Line | Application in this compound Research | Reference |

| HEK293 | Binding and functional assays for human and mouse A3AR | researchgate.netguidetopharmacology.orgfishersci.cauni.lulgcstandards.com |

| A549 | Xenograft models for TNF-α modulation | nih.gov |

| CHO | A3AR expression and agonist activity assessment | guidetopharmacology.orgabmole.com |

Functional assays are crucial for quantifying the downstream effects of this compound binding to its target receptors.

cAMP Modulation: The activation of A3AR typically results in the coupling and activation of Gαᵢ proteins, leading to a reduction in adenylate cyclase activity and, consequently, a decrease in cyclic AMP (cAMP) levels. researchgate.net Therefore, agonist-induced inhibition of adenylate cyclase, measured by changes in cAMP levels, is a canonical functional assay for A3AR agonists like this compound. researchgate.net

GTPγS Binding: [35S]GTPγS binding assays are widely used to measure G protein activation, a key receptor-mediated event following agonist occupation of G protein-coupled receptors (GPCRs). guidetopharmacology.orglgcstandards.com In the context of A3AR, these assays are used to assess the ability of compounds like this compound to stimulate G protein coupling. For instance, studies have characterized dual-acting A3AR positive allosteric modulators using [35S]GTPγS binding assays with membranes prepared from HEK293 cells expressing human or mouse A3AR. fishersci.cauni.lu

Gene expression analysis, at both the messenger RNA (mRNA) and protein levels, provides insights into the long-term cellular responses to this compound. Radioligand binding analysis using [125I]this compound has been instrumental in demonstrating increased expression of the A3AR in transgenic mouse heart membranes. xenbase.org This technique allows for the quantification of receptor levels, indicating changes in gene expression.

mRNA expression studies, such as Northern blot and RNA dot blot analyses, have been employed to quantify A3AR mRNA levels in transgenic mouse hearts, providing direct evidence of transcriptional regulation. xenbase.org While specific protein analysis details for this compound were not extensively detailed in the provided context, general methodologies for protein analysis, such as Western blot, are standard techniques used to quantify protein levels and assess the impact of gene expression changes. nih.govguidetopharmacology.org These methods collectively contribute to a comprehensive understanding of how this compound influences cellular function at the genetic and proteomic levels.

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications

AB-Meca is recognized for its role as an A3AR agonist, with initial studies indicating its potential in managing cardiovascular diseases, inflammation, and certain cancers ontosight.ai. The A3AR is a promising target implicated in various pathological conditions, including inflammation and cancer mdpi.com.

Current research highlights this compound's efficacy in preclinical models of lung cancer, where it has demonstrated the ability to reduce tumor growth and modulate tumor necrosis factor-alpha (TNF-α) levels researchgate.netnih.gov. Beyond its established applications, the broad involvement of A3ARs suggests further therapeutic avenues for this compound. For instance, A3AR agonists are being explored for cardioprotective effects against ischemia-reperfusion injury, although further studies are needed to confirm their safety and efficacy across different species, particularly concerning the potential for systemic hypertension at elevated doses mdpi.com.

The success of other A3AR agonists, such as piclidenoson (CF-101) and namodenoson (B1684119) (CF-102), in clinical studies for conditions like non-alcoholic fatty liver disease (NAFLD), hepatocellular carcinoma (HCC), and chronic plaque psoriasis, suggests that this compound could also be investigated for these and other autoimmune inflammatory diseases mdpi.commedchemexpress.com. Given adenosine's role in modulating cell growth and differentiation, this compound's potential could extend to a broader spectrum of cancer types beyond lung cancer ontosight.ai.

Development of More Selective and Potent Analogues

While this compound exhibits high affinity for the A3 adenosine (B11128) receptor, its selectivity across adenosine receptor subtypes (A1, A2a, A3) has been observed to vary depending on the species biomol.comcaymanchem.comnih.gov. For example, a radiolabeled form of this compound ([125I]this compound) binds to rat A1 and A3 receptors, as well as canine A2a receptors, indicating a degree of non-selectivity that necessitates careful consideration in therapeutic development biomol.comcaymanchem.com. In neurobiological studies, [125I]this compound often requires co-administration with A1 and A2 receptor antagonists to ensure A3 receptor specificity nih.gov. This inherent non-selectivity represents a significant research gap, emphasizing the need for developing more selective A3AR agonists to mitigate off-target effects and enhance the therapeutic index.

Previous research on related A3AR agonists has shown that chemical modifications, particularly at the N6- and 5′-positions, and 2-substitution, can significantly improve A3 receptor selectivity and affinity nih.gov. For instance, 2-chloro-IB-MECA demonstrated markedly enhanced selectivity for A3 receptors over A1 and A2a receptors nih.gov. Applying similar rational design strategies to this compound could lead to the synthesis of analogues with superior selectivity profiles. Furthermore, the exploration of allosteric modulators offers a promising approach to enhance A3AR activity with potentially greater receptor subtype and tissue specificity researchgate.netuniversiteitleiden.nl. Studies with allosteric modulators like LUF6000 and LUF6096 have shown their capacity to influence this compound binding kinetics and augment agonist efficacy at A3ARs, suggesting a fertile area for future analogue development researchgate.netuniversiteitleiden.nlnih.gov.

The binding affinities of this compound for different adenosine receptor subtypes highlight the need for improved selectivity, as shown in the table below:

| Receptor Subtype | Species/Cell Line | Binding Affinity (Kd/Ki) | Source |

| A3 | Human (CHO cells) | 430.5 nM (Ki) | biomol.comcaymanchem.commedchemexpress.comabmole.comlabscoop.com |

| A3 | Rat (COS-7 cells) | 1.48 nM (Kd) | biomol.comcaymanchem.comlabscoop.com |

| A1 | Rat (COS-7 cells) | 3.42 nM (Kd) | biomol.comcaymanchem.comlabscoop.com |

| A2a | Canine (COS-7 cells) | 25.1 nM (Kd) | biomol.comcaymanchem.comlabscoop.com |

Advanced Mechanistic Investigations

While this compound is established as an A3AR agonist, a comprehensive understanding of its precise molecular interactions and the intricate downstream signaling pathways it modulates remains an active area of research. Investigations have shown that this compound inhibits lipopolysaccharide (LPS)-induced TNF-α production in primary cultured human lung macrophages biomol.comcaymanchem.comlabscoop.com. Further detailed studies are required to fully delineate the specific signaling cascades involved in this anti-inflammatory action.

In lung cancer models, the observed reduction in tumor growth by this compound is correlated with its predicted binding energy to TNF-α researchgate.netnih.gov. Employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography, could provide atomic-level insights into the binding mode of this compound with A3AR and potentially other relevant protein targets like TNF-α. Such structural insights are invaluable for guiding rational drug design efforts.

Research into A3AR allostery has revealed species-dependent effects and the critical role of extracellular loops (EL1 and EL2) in influencing agonist binding kinetics researchgate.netnih.govresearchgate.net. Further mechanistic investigations are needed to clarify these species-specific differences and their implications for human therapeutic translation. Moreover, exploring the interplay between this compound's A3AR activation and other cellular pathways, such as those governing cell cycle progression (e.g., G1 phase arrest observed with related A3AR agonists) and pro-survival signaling (e.g., activation of ERK and PI3K, reduction of caspase-3 activity), could uncover novel therapeutic opportunities mdpi.comresearchgate.net. The myeloprotective effect of this compound observed in doxorubicin-treated xenograft lung cancer models also warrants deeper mechanistic exploration researchgate.netnih.gov.

Clinical Translation and Development Considerations

Despite encouraging preclinical data for A3AR agonists across various disease indications, the clinical translation of these compounds, particularly for heart diseases, has faced challenges, with no A3AR agonist having yet reached clinical trials specifically for cardiac applications mdpi.com. However, the progression of other A3AR agonists like namodenoson and piclidenoson into clinical studies for non-cardiac conditions such as NAFLD, HCC, and chronic plaque psoriasis, establishes a potential translational pathway for this compound mdpi.commedchemexpress.com.

Key considerations for the clinical translation of this compound include thoroughly verifying its safety and efficacy across a range of animal species, especially given the observed potential for systemic hypertension at higher doses with A3AR agonists in general mdpi.com. Addressing formulation challenges, such as optimizing solubility and stability, is also crucial for clinical development, as this compound is currently available as a crystalline solid with specific solubility characteristics biomol.comcaymanchem.comsigmaaldrich.com. Furthermore, understanding and accounting for species differences in A3AR pharmacology are paramount for accurately predicting clinical outcomes and designing robust clinical trials researchgate.net. Bridging the gap between preclinical findings and successful clinical application will necessitate comprehensive pharmacological profiling, rigorous toxicology assessments, and the development of appropriate drug delivery systems.

Q & A

Basic: What experimental protocols are recommended for determining AB-Meca's binding affinity (Kd) using saturation binding assays?

Methodological Answer:

Saturation binding assays should be performed with radiolabeled ligands (e.g., [¹²⁵I]-AB-MECA) and receptor-expressing cell lines (e.g., CHO-K1-hA3R). Key steps include:

- Ligand Concentration Range : Use 0.05–5 nM ligand concentrations to cover sub-saturating to saturating conditions.

- Incubation Time : Optimize to reach equilibrium (e.g., 2 hours at 25°C).

- Nonspecific Binding Control : Include excess unlabeled ligand (e.g., 10 µM) to subtract nonspecific binding.

- Data Analysis : Fit data to a one-site binding model using software like GraphPad Prism. Calculate Kd as the ligand concentration at half-maximal binding .

Table 1 : Example parameters from a saturation binding assay:

| Ligand (nM) | Total Binding (cpm) | Nonspecific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.05 | 1200 | 200 | 1000 |

| 5.0 | 9800 | 800 | 9000 |

Advanced: How can researchers resolve discrepancies between Kd values obtained from real-time kinetic assays vs. traditional saturation binding?

Methodological Answer:

Discrepancies may arise from differences in equilibrium conditions or receptor internalization. To address this:

Validate Assay Conditions : Ensure real-time experiments (e.g., live-cell binding) reach steady-state by monitoring binding until plateaus are observed.

Cross-Method Validation : Compare kon (association rate) and koff (dissociation rate) derived from kinetic assays (e.g., kobs = kon[L] + koff) with Kd (koff/kon) from saturation assays.

Statistical Analysis : Use t-tests or ANOVA to assess significance (e.g., P > 0.05 indicates no significant difference). found no statistical difference between methods when receptor expression was uniform .

Basic: What are the critical parameters to optimize in real-time cell binding assays for this compound?

Methodological Answer:

Key parameters include:

- Ligand Concentration : Use a range spanning 0.1–10×Kd to capture binding kinetics.

- Temporal Resolution : Collect data at intervals ≤30 seconds to accurately model kon and koff.

- Receptor Stability : Confirm consistent receptor expression across replicates via Western blot or flow cytometry .

Advanced: How should researchers analyze this compound’s binding kinetics to estimate kon and koff?

Methodological Answer:

Global Fitting : Use nonlinear regression to fit time-course data from multiple ligand concentrations simultaneously.

Equations : Apply the pseudo-first-order rate equation:

Software Tools : Leverage GraphPad Prism’s “Kinetics of Binding” module for robust parameter estimation .

Basic: How can reproducibility of this compound binding studies be ensured across laboratories?

Methodological Answer:

- Standardize Protocols : Detail cell culture conditions (e.g., passage number, media), ligand handling (e.g., storage at -80°C), and instrumentation (e.g., gamma counter calibration).

- Replicate Experiments : Perform ≥3 independent experiments, each with technical triplicates.

- Report Uncertainties : Include SEM or confidence intervals in results (see Table 2 in ) .

Advanced: What strategies are effective for reconciling contradictory data between this compound’s kinetic studies and equilibrium binding results?

Methodological Answer:

Re-examine Assumptions : Confirm that kinetic models (e.g., one-site vs. two-site binding) align with experimental conditions.

Control for Artifacts : Test for ligand degradation (e.g., HPLC purity checks) or receptor desensitization.

Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., temperature, buffer composition) .

Basic: How should researchers contextualize this compound’s binding affinity data within existing literature?

Methodological Answer:

- Systematic Review : Use databases like PubMed and EMBASE to compile Kd values from peer-reviewed studies.

- Comparative Tables : Tabulate results by receptor subtype, assay type, and experimental conditions (see for literature review frameworks).

- Critical Appraisal : Highlight methodological differences (e.g., cell type, ligand purity) that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.